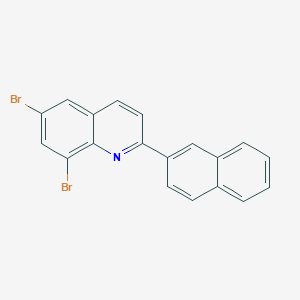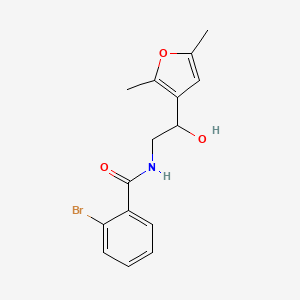![molecular formula C13H15NO2 B2481361 spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one CAS No. 2241142-05-0](/img/structure/B2481361.png)
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro compounds are a class of organic compounds that have two or more rings that meet at one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral, reflecting the coiled structure of these compounds . The specific compound you mentioned seems to be a complex spiro compound with a pyrano[2,3-b]pyridine and cyclohexane ring system .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . In the case of “spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one”, it would have a pyrano[2,3-b]pyridine ring system and a cyclohexane ring system sharing a single atom .Chemical Reactions Analysis
The chemical reactions involving spiro compounds and pyrano[2,3-b]pyridine derivatives can be quite diverse, depending on the specific compound and reaction conditions . For example, photochemical synthesis using photoexcited organic dye, Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere has been used for the synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties are determined by the compound’s molecular structure and the nature of its constituent atoms . Without specific information on “spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one”, it’s difficult to provide a detailed analysis of its physical and chemical properties.科学的研究の応用
Fluorescence Sensor for Hg(II)
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], a similar compound, has been used as a selective fluorescence sensor for Hg(II). The fluorescence emission properties of these compounds make them suitable for this application .
Green Chemistry
The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives has been performed using green methodologies. This includes the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .
Synthesis of Bioactive Organic Compounds
Spirooxindole derivatives, which include spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], have a distinctive place in organic and medicinal chemistry. They are used in the synthesis of bioactive organic compounds .
Multicomponent Reactions
Multicomponent reactions are influential tools for the rapid production of molecular diversity and complexity. Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives are synthesized using multicomponent reactions .
Nanoporous Materials
Nanoporous materials like SBA-15 (Santa Barbara Amorphous type material) are used in the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives. These materials have high surface area and high thermal stability, making them suitable for this application .
Fluorescent Chemosensors
Fluorescent chemosensors have constantly displayed their power in different fields include biological probes and environmental sensors. Amino-containing chemical compounds such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] can be used as selective fluorescence chemosensors .
作用機序
Target of Action
The primary target of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is the cannabinoid 2 receptor (CB2R) . The CB2R is a promising therapeutic target for pulmonary fibrosis (PF) and other fibrotic diseases .
Mode of Action
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one binds to the CB2R with high affinity . This binding triggers a series of biochemical reactions that lead to the inhibition of the inflammatory response and the upregulation of CB2R expression in alveolar epithelial cells .
Biochemical Pathways
The compound affects the Nrf2-Smad7 pathway . This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in the development of pulmonary fibrosis . By modulating this pathway, the compound can inhibit lung alveolar epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis .
Pharmacokinetics
The compound’s high affinity for the cb2r suggests that it may have good bioavailability
Result of Action
The compound’s action results in significant amelioration of lung injury, inflammation, and fibrosis in a rat model of PF induced by bleomycin . It inhibits the inflammatory response, at least partially, through modulating macrophages polarization . It also inhibits lung alveolar EMT, a key process in the development of fibrosis .
Action Environment
The action of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one can be influenced by various environmental factors. For instance, the presence of light can accelerate the reaction . Additionally, the compound’s action may be influenced by the presence of other chemical compounds in the environment
特性
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNXZPHFHFSONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)